4-(2-Methylpropyl)benzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly as an inhibitor of the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in bacterial folic acid synthesis, making compounds like 4-(2-Methylpropyl)benzene-1-sulfonamide valuable in medicinal chemistry for their antibacterial properties. The compound is classified under sulfonamides, which are known for their broad spectrum of antimicrobial activity.
The compound is synthesized from 4-(2-Methylpropyl)benzenesulfonyl chloride, which reacts with ammonia or an amine. Sulfonamides, including 4-(2-Methylpropyl)benzene-1-sulfonamide, are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This class of compounds has been widely studied for their therapeutic potential and mechanisms of action against various pathogens.
The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonamide typically involves the following steps:
In industrial contexts, continuous flow reactors may be utilized to enhance yield and purity while reducing human error during production processes .
The molecular formula for 4-(2-Methylpropyl)benzene-1-sulfonamide is . The structure includes:
The compound's three-dimensional structure can be analyzed using techniques like NMR spectroscopy, which provides insights into the arrangement of atoms and functional groups within the molecule.
4-(2-Methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
The primary mechanism of action for 4-(2-Methylpropyl)benzene-1-sulfonamide involves its role as a competitive inhibitor of dihydropteroate synthetase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, which is essential for nucleic acid production and cell division. This inhibition ultimately leads to bacterial growth cessation and death.
Sulfonamides are generally well absorbed when administered orally, widely distributed throughout body tissues, and primarily excreted via urine. The effectiveness of 4-(2-Methylpropyl)benzene-1-sulfonamide can be influenced by the presence of pus in infections, which may inhibit its antibacterial action.
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications .
4-(2-Methylpropyl)benzene-1-sulfonamide has several applications in scientific research:
4-(2-Methylpropyl)benzene-1-sulfonamide represents a structurally distinct aryl sulfonamide derivative gaining prominence in targeted drug discovery. Characterized by its branched alkyl substituent and bioactive sulfonamide group (–SO₂NH₂), this compound exemplifies the strategic molecular diversification of traditional sulfonamide pharmacophores to optimize physicochemical properties and target selectivity. Its emergence reflects ongoing efforts to leverage sulfonamide-based frameworks in developing novel enzyme inhibitors and receptor modulators, particularly in oncology, anti-infectives, and metabolic disease therapeutics.
The systematic nomenclature of 4-(2-methylpropyl)benzene-1-sulfonamide precisely defines its molecular architecture according to IUPAC conventions. The root name "benzene-1-sulfonamide" designates a benzenesulfonamide group where position 1 carries the sulfonamide functionality. The prefix "4-(2-methylpropyl)" specifies a 2-methylpropyl (isobutyl) substituent at the para position relative to the sulfonamide group. This compound is interchangeably termed 4-(2-methylpropyl)benzenesulfonamide in chemical databases, maintaining semantic consistency across scientific literature [1] [3].
Its molecular formula, C₁₀H₁₅NO₂S, corresponds to a monoisotopic mass of 213.082 g/mol. Key structural identifiers include:
Structural Characteristics:
Taxonomic Classification: This compound belongs to the alkyl-aryl sulfonamide subclass, distinguished from heteroaryl sulfonamides (e.g., thiazole sulfonamides) and diaminoaryl sulfonamides (e.g., sulfanilamide derivatives). Its structural isomer, 4-[(2-methylpropyl)amino]benzene-1-sulfonamide (C₁₀H₁₆N₂O₂S), demonstrates the critical distinction between sulfonamide (–SO₂NH–R) versus sulfanilamide (–SO₂NH₂ with –NH–R) configurations [4] [7].
Table 1: Nomenclature and Structural Variants of Key Sulfonamide Derivatives
Compound Name | Molecular Formula | SMILES Notation | Key Structural Feature |
---|---|---|---|
4-(2-Methylpropyl)benzene-1-sulfonamide | C₁₀H₁₅NO₂S | CC(C)CC1=CC=C(C=C1)S(=O)(=O)N | Isobutyl para-substitution |
4-[(2-Methylpropyl)amino]benzene-1-sulfonamide | C₁₀H₁₆N₂O₂S | CC(C)CNC1=CC=C(C=C1)S(=O)(=O)N | Sulfanilamide linkage |
4-(2-Methylpropyl)-N-(4-nitrophenyl)benzene-1-sulfonamide | C₁₆H₁₈N₂O₄S | CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N+[O-] | N-aryl substitution |
Spectroscopic profiling reveals key physicochemical properties relevant to drug design:
Table 2: Predicted Physicochemical and Spectroscopic Profile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 213.30 g/mol | - |
Hydrogen Bond Donors | 1 (SO₂NH₂) | Calculated |
Hydrogen Bond Acceptors | 4 (2xO=S, O, N) | Calculated |
Predicted CCS [M+H]+ | 145.4 Ų | ESI-MS |
logP | ~3.5–4.5 | Chromatographic estimation |
The discovery of sulfonamides marks a pivotal advancement in medicinal chemistry, originating with Gerhard Domagk’s 1932 identification of Prontosil (sulfonamidochrysoidine) as the first synthetic antibacterial agent. Prontosil’s in vivo metabolic activation to sulfanilamide revealed the essential pharmacophore – the para-aminobenzenesulfonamide (–SO₂NH₂) motif [5]. This breakthrough validated sulfonamides as dihydropteroate synthase (DHPS) inhibitors, disrupting folate biosynthesis in bacteria and establishing structure-activity relationship (SAR) principles for subsequent derivatives.
First-Generation Derivatives (1930s–1950s):Following sulfanilamide, strategic modifications to the sulfonamide nitrogen or benzene ring yielded agents with improved pharmacokinetics:
Structural Diversification Era (1960s–present):The recognition that sulfonamides could target non-bacterial enzymes catalyzed a medicinal chemistry renaissance:
Within this context, 4-(2-methylpropyl)benzene-1-sulfonamide embodies a third-generation sulfonamide derivative optimized for target specificity. Its branched alkyl chain represents a deliberate departure from classical amino/heterocyclic substitutions, aiming to:
Modern applications include its incorporation as a synthon in complex pharmacological agents like the fructose-1,6-bisphosphatase inhibitor N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-4-methoxy-3-(2-methylpropyl)phenylsulfonamide (PDB ID: 5PZX) [9]. This compound illustrates the strategic use of the 4-(2-methylpropyl)benzenesulfonamide moiety to target metabolic enzymes via allosteric inhibition, validated by X-ray crystallography showing sulfonamide-enzyme interactions.
Table 3: Milestones in Sulfonamide-Based Drug Development
Era | Representative Agent | Therapeutic Target | Structural Innovation |
---|---|---|---|
1932 | Prontosil (Prodrug) | Bacterial DHPS | Azo dye metabolized to sulfanilamide |
1938 | Sulfapyridine | Broad-spectrum antibacterial | Pyridine substitution |
1953 | Acetazolamide | Carbonic anhydrase | Heterocyclic thiadiazole-sulfonamide |
1999 | Celecoxib | Cyclooxygenase-2 (COX-2) | Pyrazole sulfonamide |
Contemporary | FBPase inhibitors (e.g., 5PZX) | Fructose-1,6-bisphosphatase | 4-(2-Methylpropyl)benzenesulfonamide core |
The compound’s versatility is further evidenced in advanced synthetic intermediates like 4-(2-methylpropyl)-N-(4-nitrophenyl)benzene-1-sulfonamide (C₁₆H₁₈N₂O₄S), where its N-arylation expands SAR exploration for kinase or protease inhibition [6]. This evolution underscores sulfonamides’ enduring role in rational drug design, transitioning from broad antimicrobials to precision-targeted therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1